molecular formula C16H11BrN2OS B2871641 N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide CAS No. 307327-10-2

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide

Cat. No.: B2871641
CAS No.: 307327-10-2
M. Wt: 359.24
InChI Key: LJLGPBXYJINZTA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide is a benzothiazole derivative characterized by a bromine substituent at the 6-position of the benzo[d]thiazole ring and a cinnamamide group attached to the 2-position. The synthesis of such derivatives often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) or condensation reactions with cinnamoyl chloride, as observed in structurally related compounds .

Properties

IUPAC Name

(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLGPBXYJINZTA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide typically involves the reaction of 6-bromobenzo[d]thiazole-2-amine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it may interact with DNA or cellular receptors, affecting cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzothiazole Derivatives

Compound Name Substituents Melting Point (°C) Synthesis Yield Key Spectral Features (1H NMR)
This compound 6-Br, cinnamamide Not reported Not reported Expected: δ 6.2–6.5 and 7.7–7.9 ppm (E-configuration)
N-(5-Bromo-thiazol-2-yl)cinnamamide 5-Br, thiazole, cinnamamide 238–243 Not specified Olefinic protons at δ 6.2–6.5 and 7.7–7.9 ppm
N-(2-(benzo[d]thiazol-2-yl)phenyl)cinnamamide (3u) Cinnamamide, phenyl linkage 189–192 51% Aromatic protons at δ 7.3–8.2 ppm
N-(6-bromobenzo[d]thiazol-2-yl)acetamide 6-Br, acetamide Not reported 86% (Step iii) Methyl group at δ 2.1 ppm (acetamide CH3)

Key Observations :

  • Substituent Position: The 6-bromo substitution on the benzothiazole ring (vs.
  • Amide Group : The cinnamamide moiety introduces a conjugated double bond (E-configuration confirmed by J = 15.6–15.8 Hz in related compounds ), enhancing rigidity compared to flexible acetamide derivatives.

Key Findings :

  • Cinnamamide derivatives are unexplored for urease inhibition, but related 2-aminobenzothiazoles show promise, indicating a possible avenue for future research .

Spectral and Crystallographic Analysis

  • NMR Data : Cinnamamide derivatives consistently show olefinic protons (δ 6.2–7.9 ppm) and aromatic resonances, with bromine causing deshielding in adjacent protons .
  • Crystallography : While the target compound’s crystal structure is unreported, SHELX software has been widely used for similar small-molecule refinements .

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide is a compound of considerable interest due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the benzothiazole moiety, which can significantly influence its chemical reactivity and biological interactions. The compound is a derivative of benzothiazole and cinnamic acid, which are known for their diverse pharmacological activities.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the DprE1 enzyme. This enzyme is crucial in the biosynthesis of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall. By inhibiting DprE1, the compound disrupts the growth of Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial targets, enhancing its efficacy as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key cellular pathways involved in cell survival and death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, substituents on the benzothiazole or cinnamide portions can significantly alter its pharmacological properties.

Substituent Effect on Activity
BromineEnhances antimicrobial activity
Methoxy groupDecreases platelet aggregation activity
Acetoxyl groupIncreases platelet aggregation activity

These findings underscore the importance of SAR studies in optimizing the biological efficacy of benzothiazole derivatives .

Pharmacokinetics

Benzothiazole derivatives, including this compound, generally exhibit favorable pharmacokinetic profiles. They are characterized by good absorption and distribution within biological systems, which is critical for their therapeutic effectiveness.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis at low concentrations, highlighting its potential as a new treatment option for tuberculosis.
  • Anticancer Properties : Research involving various cancer cell lines indicated that this compound significantly reduced cell viability and induced apoptosis, suggesting its utility in cancer therapy .
  • Platelet Aggregation Studies : The compound has been evaluated for its effects on platelet aggregation, with results showing that specific modifications can enhance or reduce this activity, indicating potential applications in managing blood coagulation disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.